molecular formula C9H14O4 B12656383 5-[(2-Hydroxypropoxy)methyl]furan-2-methanol CAS No. 94278-24-7

5-[(2-Hydroxypropoxy)methyl]furan-2-methanol

Cat. No.: B12656383
CAS No.: 94278-24-7
M. Wt: 186.20 g/mol
InChI Key: YQMOGPDNNMQUQO-UHFFFAOYSA-N
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Description

5-[(2-Hydroxypropoxy)methyl]furan-2-methanol is an organic compound with the molecular formula C9H14O4 It is characterized by the presence of a furan ring substituted with a hydroxymethyl group and a hydroxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxypropoxy)methyl]furan-2-methanol typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of 5-hydroxymethylfurfural with propylene oxide under basic conditions to introduce the hydroxypropoxy group . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the temperature is maintained at around 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxypropoxy)methyl]furan-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Hydroxypropoxy)methyl]furan-2-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxypropoxy)methyl]furan-2-methanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of hydroxyl and hydroxypropoxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

94278-24-7

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

1-[[5-(hydroxymethyl)furan-2-yl]methoxy]propan-2-ol

InChI

InChI=1S/C9H14O4/c1-7(11)5-12-6-9-3-2-8(4-10)13-9/h2-3,7,10-11H,4-6H2,1H3

InChI Key

YQMOGPDNNMQUQO-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=C(O1)CO)O

Origin of Product

United States

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